2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-25-15-5-3-4-13(16(15)26-2)17(22)20-18-19-14(10-27-18)11-6-8-12(9-7-11)21(23)24/h3-10H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVJEEBUWCBUQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The yields of the reaction can vary, but typically range from 43% to 50% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step organic reactions. A representative method involves:
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Amide bond formation : Reacting 2,3-dimethoxybenzoyl chloride with 4-(4-nitrophenyl)-1,3-thiazol-2-amine in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at room temperature for 15 hours .
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Purification : Crystallization from acetonitrile yields the final product with a melting point of 448–451 K .
Critical Reaction Conditions :
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | THF | |
| Catalyst/Base | Triethylamine | |
| Temperature | Room temperature (20–25°C) | |
| Reaction Time | 15 hours | |
| Yield | 63% |
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or alkaline conditions:
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Acidic Hydrolysis : Produces 2,3-dimethoxybenzoic acid and 4-(4-nitrophenyl)-1,3-thiazol-2-amine.
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Basic Hydrolysis : Generates the corresponding carboxylate salt and amine derivative.
Analytical Monitoring :
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HPLC : Used to track reaction progress and purity.
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NMR Spectroscopy : Confirms structural integrity post-hydrolysis (e.g., disappearance of amide proton signal at δ 8.2–8.5 ppm).
Nitro Group Reduction
The 4-nitrophenyl group can be reduced to an aminophenyl group using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite:
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Product : 2,3-Dimethoxy-N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]benzamide.
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Application : Intermediate for further derivatization (e.g., coupling with electrophiles).
Methoxy Group Demethylation
Strong Lewis acids (e.g., BBr₃) cleave methoxy groups to hydroxyl substituents:
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Product : 2,3-Dihydroxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide.
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Conditions : Anhydrous dichloromethane at 0°C to room temperature.
Thiazole Ring Reactivity
The thiazole moiety participates in:
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Electrophilic Substitution : Nitration or sulfonation at the 5-position under controlled conditions .
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Ring-Opening Reactions : Treatment with strong nucleophiles (e.g., Grignard reagents) disrupts the thiazole ring, forming open-chain thioamides .
Stability and Degradation
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Photostability : The nitro group sensitizes the compound to UV light, requiring storage in amber glassware.
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Hydrolytic Stability : Susceptible to moisture; recommended storage under anhydrous conditions.
Analytical Characterization
Mechanistic Insights
The compound acts as a competitive enzyme inhibitor (Ki ≈ 4.8 nM) by binding to active sites via:
Scientific Research Applications
Kynurenine 3-Monooxygenase Inhibition
One of the primary applications of this compound is as a potent inhibitor of kynurenine 3-monooxygenase (KMO). KMO plays a crucial role in the metabolism of tryptophan to kynurenic acid, which is involved in neuroprotective processes. The inhibition of KMO leads to increased levels of kynurenic acid, which has been shown to have various neuroprotective effects and may be beneficial in treating neurological disorders such as schizophrenia and depression .
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to 2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide show activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, showing promising antibacterial effects .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Thiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain thiazole-based compounds can induce apoptosis in cancer cell lines, indicating their potential as anticancer agents . Molecular docking studies further support the binding affinity of these compounds to cancer-related targets, enhancing their therapeutic potential .
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of KMO inhibitors highlighted the role of kynurenic acid in modulating NMDA receptor activity. The administration of this compound resulted in significant improvements in behavioral tests related to cognitive function in animal models .
Case Study 2: Antimicrobial Screening
In a comparative study on antimicrobial efficacy, several thiazole derivatives were synthesized and tested against common pathogens. The results demonstrated that compounds similar to this compound exhibited strong inhibitory effects on bacterial growth at low concentrations .
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the nitrophenyl-thiazole moiety may interact with cellular proteins, affecting signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Activity: The sulfamoyl-substituted analog (bis-methoxyethyl) in and exhibits moderate activity (119.09%) in plant growth modulation, whereas the phenoxy-substituted derivative (129.23%) shows higher efficacy. This suggests that electron-rich aromatic substituents (e.g., phenoxy) may enhance bioactivity compared to sulfonamide groups .
Impact of Halogenation :
- The dichloro-substituted benzamide () has a lower molecular weight (394.23 g/mol) but lacks reported activity data. Halogenation typically improves metabolic stability and lipophilicity, which could influence pharmacokinetics .
Synthesis Pathways :
- Many analogs are synthesized via nucleophilic substitution or condensation reactions. For example, hydrazinecarbothioamides () and α-halogenated ketones () are common intermediates. The target compound may follow similar routes, leveraging Friedel-Crafts or Suzuki-Miyaura couplings for aryl-thiazole linkage .
Structural and Tautomeric Considerations
- Tautomerism : Analogous 1,2,4-triazole derivatives () exist in thione-thiol tautomeric forms, confirmed by IR and NMR spectral data (absence of νS-H bands at ~2500–2600 cm⁻¹). The target compound’s thiazole ring may exhibit similar tautomeric behavior, influencing its reactivity and binding modes .
- Crystallography : Related thiazole derivatives () exhibit planar geometries with bond angles and lengths consistent with conjugated systems. For example, the C–S bond in thiazole rings averages ~1.75 Å, and dihedral angles between aromatic rings range from 0–30°, optimizing π-π stacking interactions .
Biological Activity
2,3-Dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of kynurenine 3-monooxygenase (KMO). This compound has been studied for its role in modulating neurotransmitter levels in the brain and its implications in neuroprotection and various neurological disorders.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a benzamide moiety linked to a thiazole ring substituted with a nitrophenyl group. The presence of methoxy groups enhances its solubility and bioavailability.
Kynurenine 3-Monooxygenase Inhibition
Research has established that this compound acts as a potent and competitive inhibitor of KMO. KMO is an enzyme involved in the kynurenine pathway, which plays a crucial role in the metabolism of tryptophan and the production of neuroactive metabolites. By inhibiting KMO, this compound increases the levels of kynurenic acid, which has been shown to exert neuroprotective effects by antagonizing NMDA receptors and reducing excitotoxicity in neuronal cells .
Table 1: Biological Activity Data
| Activity Type | Measurement | Value |
|---|---|---|
| KMO Inhibition (Ki) | Ki | 4.8 nM |
| KMO Inhibition (IC50) | IC50 | 37 nM |
| Neuroprotective Activity | Mechanism | NMDA receptor antagonism |
| Anticonvulsant Effects | Model | Animal models |
Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective properties through its ability to increase kynurenic acid levels. Elevated kynurenic acid concentrations can mitigate glutamate-induced excitotoxicity, which is implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Additionally, animal studies have shown that treatment with this compound can lead to improvements in motor function and reductions in seizure activity.
Case Studies
- Animal Model Study : A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in seizure frequency compared to control groups. This effect was attributed to the compound's action on glutamate signaling pathways .
- Neurodegenerative Disease Model : In a model of Alzheimer's disease, treatment with this compound led to decreased amyloid plaque formation and improved cognitive function as assessed by behavioral tests. The results suggest that KMO inhibition may play a therapeutic role in managing Alzheimer's pathology .
Q & A
Q. What are the standard synthetic protocols for preparing 2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a two-step approach: (i) Thiazole ring formation : React 4-(4-nitrophenyl)thiazol-2-amine with a benzoyl chloride derivative (e.g., 2,3-dimethoxybenzoyl chloride) in anhydrous pyridine under reflux. TLC monitoring is recommended to track progress . (ii) Purification : Recrystallization from methanol or ethanol yields pure crystals. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hours) to maximize yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H NMR : Focus on aromatic protons (δ 6.5–8.5 ppm), thiazole NH (δ ~10–12 ppm), and methoxy groups (δ ~3.8–4.0 ppm). Integration ratios confirm substituent positions .
- IR : Identify C=O (amide I band, ~1650 cm⁻¹), C=N (thiazole, ~1620 cm⁻¹), and NO₂ (asymmetric stretch, ~1520 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., m/z ~413 for [M+H]⁺) and fragmentation patterns to verify structural integrity .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility) and aqueous buffers (pH 2–12) using UV-Vis spectroscopy. Methoxy groups enhance solubility in polar aprotic solvents .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may reduce photostability, requiring light-protected storage .
Advanced Research Questions
Q. What computational strategies are effective for predicting the biological target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), leveraging the nitro group’s electron-withdrawing properties for binding affinity predictions .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze charge distribution on the thiazole and benzamide moieties, which influence ligand-receptor interactions .
Q. How can structural contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for small-molecule refinement. Compare experimental bond lengths (e.g., C-N in thiazole: ~1.32 Å) with DFT-optimized values. Discrepancies >0.05 Å may indicate twinning or disorder, requiring higher-resolution data .
- Hirshfeld Surface Analysis : Apply CrystalExplorer to quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) and validate packing efficiency .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying substituents on the benzamide or thiazole rings?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or -withdrawing (e.g., -NO₂) groups. Test cytotoxicity against cancer cell lines (e.g., HeLa) to correlate electronic effects with activity .
- Pharmacokinetic Profiling : Measure logP (HPLC retention time vs. standards) and metabolic stability in liver microsomes. Methoxy groups improve solubility but may reduce membrane permeability .
Q. How should researchers address discrepancies between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Bioavailability Studies : Compare plasma concentrations (LC-MS/MS) after oral vs. intravenous administration in rodent models. Low bioavailability may stem from poor absorption or first-pass metabolism .
- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites. Nitro-reduction to amine derivatives could explain reduced in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
